molecular formula C20H20ClN3O3S B11604268 2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11604268
M. Wt: 417.9 g/mol
InChI Key: JZOJBZWVZQHKSR-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a thioxoimidazolidinone ring, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thioxoimidazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkylating agent to form the thioxoimidazolidinone ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thioxoimidazolidinone intermediate.

    Formation of the Methoxyphenylacetamide Moiety: This step involves the acylation of the intermediate with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorobenzyl moiety.

Scientific Research Applications

2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.

    Material Science: The compound’s functional groups may impart desirable properties to materials, such as enhanced stability or specific reactivity, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thioxoimidazolidinone ring and chlorobenzyl group are likely involved in key interactions with the target, while the methoxyphenylacetamide moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzimidazole ring share some structural similarities and may exhibit similar reactivity and applications.

    Thiazolidinones: These compounds also contain a thiazolidinone ring and may undergo similar chemical reactions.

    Phenylacetamides: Compounds with a phenylacetamide moiety may have comparable properties and uses.

Uniqueness

2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that may not be achievable with other similar compounds. The presence of the chlorobenzyl group, thioxoimidazolidinone ring, and methoxyphenylacetamide moiety in a single molecule provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-23-19(26)17(11-18(25)22-15-7-9-16(27-2)10-8-15)24(20(23)28)12-13-3-5-14(21)6-4-13/h3-10,17H,11-12H2,1-2H3,(H,22,25)

InChI Key

JZOJBZWVZQHKSR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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